molecular formula C15H12ClN3O3 B2415123 N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide CAS No. 1209078-92-1

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide

Cat. No. B2415123
CAS RN: 1209078-92-1
M. Wt: 317.73
InChI Key: IAUATKCFUZIWQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide, commonly known as CLX-0921, is a novel small molecule compound that has attracted considerable attention in recent years due to its potential therapeutic applications.

Scientific Research Applications

Antitumor Activity

Research has identified compounds related to N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide exhibiting antitumor activities. One study focused on the synthesis and chemistry of a broad-spectrum antitumor agent, noting its potential as a prodrug modification for leukemia treatment, indicating the utility of isoxazole derivatives in developing novel antitumor agents (Stevens et al., 1984).

Chemical Synthesis and Drug Discovery

Further investigations into the chemistry of isoxazole derivatives have led to the development of novel synthetic routes and compounds with potential biological applications. For example, a study demonstrated the use of bidentate auxiliaries derived from isoxazole-3-carboxamide for Pd-catalyzed C(sp(3))-H bond activation, offering a pathway to synthesize non-natural amino acids (Pasunooti et al., 2015). Another study detailed the synthesis of 3-methylisoxazole-5-carboxamides, showcasing the versatility of isoxazole compounds in chemical synthesis and their potential applications in medicinal chemistry (Martins et al., 2002).

Chemo- and Radioprotective Effects

Isoxazole derivatives have also been studied for their protective effects against chemical and radiation-induced damage. A specific derivative, UTL-5g, showed protective effects in a septic shock animal model, highlighting its potential as a chemoprotector and radioprotector. This study emphasizes the therapeutic potential of isoxazole derivatives beyond their direct antitumor effects, suggesting broader applications in managing treatment side effects (Zhang et al., 2014).

Metabolic and Drug Interaction Potential

Another aspect of research into isoxazole derivatives includes their metabolism and potential drug-drug interaction. A study on UTL-5g highlighted its metabolism into active metabolites and its potential to influence the activity of cytochrome P450 enzymes, indicating the importance of considering metabolic pathways and interactions in the development of new drugs (Wu et al., 2014).

properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3/c1-9-6-13(19-21-9)15(20)17-8-12-7-14(22-18-12)10-2-4-11(16)5-3-10/h2-7H,8H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUATKCFUZIWQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.